Cyclophane Precursor Yield: 1,4‑Isomer (62 %) vs. 1,3‑Isomer (75 %) Under Identical NBS Bromination Conditions
In the same study, radical bromination of 1,4‑ditoluoylbenzene (para‑diketone 2) with 2 equiv. NBS in CCl₄ afforded the target 1,4‑bis(bromomethyl) compound 4 in 62 % isolated yield, whereas the analogous bromination of 1,3‑ditoluoylbenzene (meta‑diketone 1) gave the 1,3‑isomer 3 in 75 % yield [REFS‑1]. The 13‑percentage‑point yield difference is attributed to steric and electronic effects of the central phenylene substitution pattern on the radical benzylic bromination step [REFS‑1].
| Evidence Dimension | Isolated yield of bis‑bromomethyl diketone via NBS radical bromination |
|---|---|
| Target Compound Data | 62 % (mp 138–139 °C) |
| Comparator Or Baseline | 1,3‑Bis(4‑bromomethylbenzoyl)benzene (meta isomer): 75 % |
| Quantified Difference | 13 percentage points lower for the 1,4‑isomer |
| Conditions | NBS (2 equiv.), CCl₄, benzoyl peroxide initiator, reflux; Rajakumar et al., Tetrahedron 2003, Scheme 1 |
Why This Matters
For procurement decisions, the lower isolated yield of the 1,4‑isomer is offset by its ability to generate cyclophanes with larger, structurally distinct cavities inaccessible from the 1,3‑isomer—making yield alone an insufficient selection criterion.
- [1] Rajakumar, P.; Srisailas, M.; Kanagalatha, R. Synthesis of Annularly Functionalized Cyclophanes. Tetrahedron 2003, 59 (28), 5365–5371. DOI: 10.1016/S0040-4020(03)00685-9. View Source
